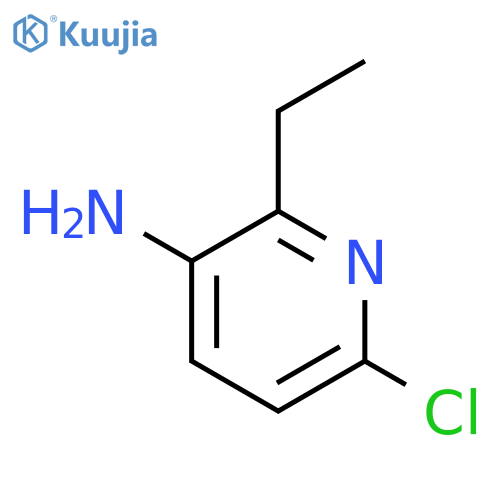Cas no 910486-72-5 (6-chloro-2-ethyl-3-Pyridinamine)

910486-72-5 structure
商品名:6-chloro-2-ethyl-3-Pyridinamine
6-chloro-2-ethyl-3-Pyridinamine 化学的及び物理的性質
名前と識別子
-
- 6-chloro-2-ethyl-3-Pyridinamine
- 6-Chloro-2-ethylpyridin-3-amine
- SB53382
- SCHEMBL1474541
- 910486-72-5
- DTXSID10724361
- 6-Chloro-2-ethylpyridin-3-ylamine
- E84559
- OFSZIWZMZSXNDF-UHFFFAOYSA-N
- BS-53015
- DB-359379
-
- MDL: MFCD18259593
- インチ: InChI=1S/C7H9ClN2/c1-2-6-5(9)3-4-7(8)10-6/h3-4H,2,9H2,1H3
- InChIKey: OFSZIWZMZSXNDF-UHFFFAOYSA-N
- ほほえんだ: CCC1=NC(=CC=C1N)Cl
計算された属性
- せいみつぶんしりょう: 156.0454260g/mol
- どういたいしつりょう: 156.0454260g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2
6-chloro-2-ethyl-3-Pyridinamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM172281-250mg |
6-chloro-2-ethylpyridin-3-amine |
910486-72-5 | 95% | 250mg |
$220 | 2024-07-20 | |
| Chemenu | CM172281-10g |
6-chloro-2-ethylpyridin-3-amine |
910486-72-5 | 95% | 10g |
$1683 | 2021-08-05 | |
| Alichem | A029181431-5g |
6-Chloro-2-ethylpyridin-3-amine |
910486-72-5 | 95% | 5g |
$1507.32 | 2023-08-31 | |
| Aaron | AR00IH5L-100mg |
6-Chloro-2-ethylpyridin-3-amine |
910486-72-5 | 97% | 100mg |
$43.00 | 2025-02-12 | |
| Aaron | AR00IH5L-1g |
6-Chloro-2-ethylpyridin-3-amine |
910486-72-5 | 97% | 1g |
$294.00 | 2025-02-12 | |
| A2B Chem LLC | AI60941-1g |
6-Chloro-2-ethylpyridin-3-amine |
910486-72-5 | 97% | 1g |
$319.00 | 2024-05-20 | |
| Crysdot LLC | CD11019310-10g |
6-Chloro-2-ethylpyridin-3-amine |
910486-72-5 | 95+% | 10g |
$1738 | 2024-07-19 | |
| A2B Chem LLC | AI60941-100mg |
6-Chloro-2-ethylpyridin-3-amine |
910486-72-5 | 97% | 100mg |
$55.00 | 2024-05-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748626-100mg |
6-Chloro-2-ethylpyridin-3-amine |
910486-72-5 | 98% | 100mg |
¥714.00 | 2024-04-25 | |
| Chemenu | CM172281-25g |
6-chloro-2-ethylpyridin-3-amine |
910486-72-5 | 95% | 25g |
$2992 | 2021-08-05 |
6-chloro-2-ethyl-3-Pyridinamine 関連文献
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
910486-72-5 (6-chloro-2-ethyl-3-Pyridinamine) 関連製品
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量